molecular formula C9H16N4 B1522546 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1258640-30-0

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1522546
CAS No.: 1258640-30-0
M. Wt: 180.25 g/mol
InChI Key: PCSRDHSXZCQZJE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h6-7H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSRDHSXZCQZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1258640-30-0
  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • Structure : Features a bicyclic [1,2,4]triazolo[4,3-a]pyridine core substituted with an isopropyl group at position 3 and an amine at position 6 .

Key Characteristics :

  • Synthesis: Limited synthetic details are available, but analogous methods suggest the use of isopropylamine derivatives in cyclization reactions .
  • Safety : Safety data (e.g., SDS) is unavailable, highlighting a gap compared to well-studied analogs .

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridine Core

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
3-Phenyl analog 1542793-63-4 Phenyl (C₆H₅) at position 3 C₁₂H₁₄N₄ 214.27 Larger aromatic group increases steric bulk, potentially reducing membrane permeability but enhancing π-π interactions in target binding .
3-Trifluoromethyl analog 1532411-53-2 CF₃ at position 3; carboxylic acid at position 6 C₉H₉F₃N₄O₂ 264.19 Trifluoromethyl enhances lipophilicity and metabolic stability; carboxylic acid allows salt formation, improving solubility .
3-Benzyl analog 1708398-16-6 Benzyl (C₆H₅CH₂) at position 3 C₁₃H₁₆N₄ 228.29 Benzyl group introduces flexibility and may enhance binding to hydrophobic pockets in enzymes or receptors .
8-Methyl-3-isopropyl analog 1797195-76-6 Methyl at position 8; isopropyl at position 3 C₁₀H₁₈N₄ 194.28 Methylation at position 8 could alter ring conformation and hydrogen-bonding capacity .

Heterocyclic Core Modifications

Compound Class Example CAS No. Core Structure Key Features
Triazolo[4,3-b]pyridazines 2140305-34-4 Pyridazine fused with triazole Pyridazine core introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding potential. Substituents like chlorophenethyl (e.g., 2140305-34-4) improve target selectivity in kinase inhibitors .
Triazolo[1,5-a]pyridines 1334148-97-8 Pyridine fused with triazole (different regiochemistry) Altered triazole ring position affects electronic distribution and binding to biological targets like GABA receptors .
Pyrimidine-based analogs N/A Triazolopyrimidine (e.g., 3-(2-Fluorophenyl) derivative) Fluorophenyl groups enhance electron-withdrawing effects, improving affinity for ATP-binding pockets in kinases or agricultural targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (3-Isopropyl) 3-Phenyl Analog 3-Trifluoromethyl Analog
LogP Estimated ~1.5 (moderate lipophilicity) ~2.3 (higher lipophilicity) ~2.8 (enhanced by CF₃)
Solubility Likely low (amine group only) Low (hydrophobic phenyl) Moderate (carboxylic acid salt formation)
Metabolic Stability Moderate Low (due to phenyl oxidation) High (CF₃ resists metabolism)
Synthetic Yield Not reported ~70–80% (similar amine coupling methods) ~65% (complex CF₃ introduction)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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